

The Pharmacokinetics of Medically Relevant Radioiodine Isotopes: A Technical Guide

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Disclaimer: The initial request specified the pharmacokinetics of "**I-191**." However, there is no known radioactive isotope of iodine with the mass number 191. It is presumed that this was a typographical error. This guide will instead provide a comprehensive overview of the pharmacokinetics of the most commonly used and medically significant radioactive isotopes of iodine: Iodine-123 (I-123), Iodine-125 (I-125), and Iodine-131 (I-131).

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the absorption, distribution, metabolism, and excretion (ADME) of these critical diagnostic and therapeutic agents.

Introduction to Medical Radioiodine Isotopes

Radioactive isotopes of iodine are integral to the diagnosis and treatment of various thyroid conditions, including hyperthyroidism and thyroid cancer. Their utility stems from the thyroid gland's natural affinity for iodine, allowing for targeted delivery of radiation. The differing physical properties of I-123, I-125, and I-131 dictate their specific clinical applications.

- Iodine-123 (I-123): Primarily used for diagnostic imaging of the thyroid gland due to its short half-life and gamma emissions, which are ideal for scintigraphy.[1]
- Iodine-125 (I-125): Employed in radioimmunoassays and brachytherapy due to its longer half-life and low-energy gamma emissions.



 lodine-131 (I-131): Widely used for therapeutic purposes, such as the ablation of thyroid tissue in hyperthyroidism and the treatment of thyroid cancer, owing to its beta particle emissions which destroy targeted cells.[2] It also emits gamma radiation, allowing for posttherapy imaging.[2]

Pharmacokinetic Profiles

The pharmacokinetics of radioiodine, when administered as sodium iodide, are primarily governed by the physiological handling of the iodide ion.

Absorption

Following oral administration, typically as a capsule or solution, sodium iodide is rapidly and almost completely absorbed from the upper gastrointestinal tract.[3] Absorption can be delayed if taken with food.[4]

Distribution

Once absorbed, iodide is distributed throughout the extracellular fluid.[2] The primary site of accumulation is the thyroid gland, which actively traps iodide via the sodium-iodide symporter (NIS).[2] The stomach, salivary glands, and choroid plexus also concentrate iodide, but it is not organified in these tissues.[5]

Metabolism

In the thyroid gland, trapped iodide is oxidized to iodine and incorporated into tyrosine residues on thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These are then coupled to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4). Radioiodine that is not taken up by the thyroid gland is not metabolized and is excreted unchanged.[2]

Excretion

The primary route of excretion for iodide is through the kidneys via urine.[2] A smaller amount is eliminated in feces and sweat.[2] The renal clearance of iodide is a significant factor in its overall pharmacokinetics and can be influenced by renal function.[6] In patients with normal renal function, 37-75% of the administered dose is excreted in the urine within 24 hours.[7]



Quantitative Pharmacokinetic Data

Obtaining a complete set of classical pharmacokinetic parameters (Cmax, Tmax, AUC) for radioiodine isotopes from human studies is challenging due to their rapid uptake by the thyroid and their nature as diagnostic and therapeutic agents rather than conventional drugs. However, available data and key parameters are summarized below.

| Parameter | lodine-123 (I-123) | lodine-125 (I-125) | lodine-131 (I-131) |
|-------------------------------|----------------------------------|-------------------------------|---|
| Physical Half-life | 13.2 hours[3] | 59.4 days | 8.04 days[5] |
| Primary Emissions | Gamma | Gamma | Beta, Gamma[2][8] |
| Route of Administration | Oral[3] | Intravenous/Interstitial | Oral[2] |
| Tmax (Peak Thyroid Uptake) | ~24-48 hours[4] | Data not readily available | ~24-48 hours |
| Volume of Distribution (Vd) | ~20 L (estimated from model) | Data not readily available | Data not readily available |
| Clearance (CL) | ~1.5 L/hr (estimated from model) | Data not readily available | Higher in patients treated with rhTSH compared to hypothyroidism[9] |
| Urinary Excretion (24h) | 37-75%[7] | Data not readily available | 37-75% |

Experimental Protocols

Standardized protocols are crucial for ensuring the accuracy and reproducibility of pharmacokinetic studies involving radioiodine. Below are outlines of typical methodologies.

Patient Preparation

To maximize the uptake of radioiodine by thyroid tissue, specific patient preparation is required:



- Low-lodine Diet: Patients are typically placed on a low-iodine diet for 1-2 weeks prior to administration to enhance the avidity of the thyroid for the radioisotope.[10]
- Medication Discontinuation: Certain medications that interfere with iodine uptake, such as thyroid hormones and antithyroid drugs, must be discontinued for a specific period before the study.[11]
- Pregnancy and Lactation: Radioiodine administration is contraindicated in pregnant and lactating women.[11]

Administration and Dosing

- I-123 for Diagnostic Imaging: An oral dose of 3.7 to 14.8 MBq (100-400 μ Ci) is typically administered.[3]
- I-131 for Therapy: Therapeutic doses vary widely depending on the condition being treated, ranging from 1110-7400 MBq (30-200 mCi) for thyroid cancer ablation.[12]

Sample Collection and Analysis

- Blood Sampling: Serial blood samples are collected to determine the plasma concentration of the radioisotope over time.
- Urine Collection: 24-hour urine collections are often performed to quantify renal excretion.
- Thyroid Uptake Measurement: A gamma probe or camera is used to measure the
 radioactivity in the thyroid gland at various time points (e.g., 4, 6, and 24 hours postadministration) to determine the percentage of the administered dose taken up by the
 thyroid.[13]

Bioanalytical Methods

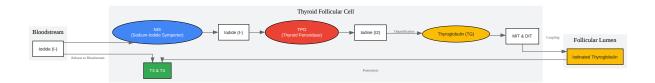
The quantification of radioiodine in biological samples is performed using methods that detect the emitted radiation:

• Gamma Scintigraphy/Spectrometry: Used for in vivo thyroid uptake measurements and for quantifying gamma-emitting isotopes (I-123, I-125, I-131) in biological samples.



• Liquid Scintillation Counting: Can be used for beta-emitting isotopes like I-131 in liquid samples.

Visualizations Signaling Pathway of Iodide in the Thyroid

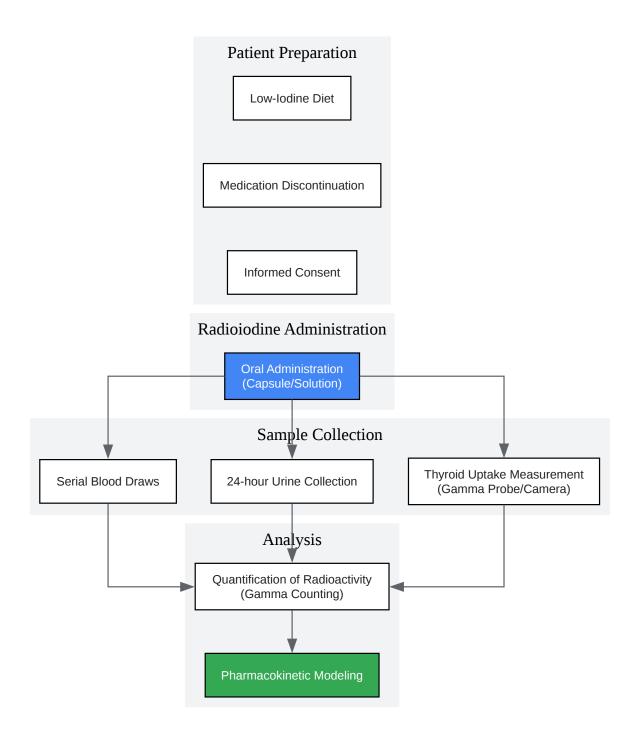


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Caption: Iodide transport and organification in a thyroid follicular cell.

Experimental Workflow for a Radioiodine Pharmacokinetic Study





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Caption: General workflow for a clinical pharmacokinetic study of radioiodine.



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